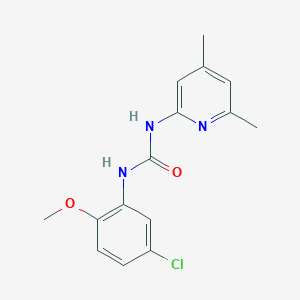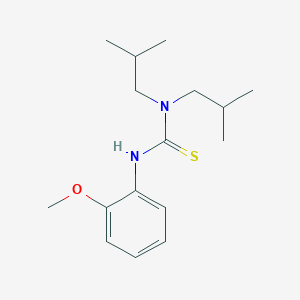
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as Pyridaben, is a widely used insecticide that belongs to the class of N-aryl-N'-alkylureas. Pyridaben is known for its broad-spectrum activity against various pests, including mites, whiteflies, and thrips.
作用機序
Pyridaben inhibits the mitochondrial complex I, which is responsible for the electron transfer from NADH to ubiquinone. The inhibition of complex I leads to the accumulation of NADH, which in turn leads to the overproduction of reactive oxygen species (ROS). The overproduction of ROS leads to oxidative stress, which ultimately results in the death of the pest.
Biochemical and Physiological Effects
Pyridaben has been shown to have both acute and chronic effects on non-target organisms. Acutely, Pyridaben has been shown to cause respiratory distress and paralysis in insects. Chronic exposure to Pyridaben has been shown to cause developmental delays, reduced fecundity, and decreased survival in non-target organisms.
実験室実験の利点と制限
Pyridaben has several advantages for use in lab experiments. It is easy to use, has a long shelf life, and is effective against a wide range of pests. However, Pyridaben has some limitations for use in lab experiments. It is toxic to non-target organisms, and its use can lead to the development of resistance in pests.
将来の方向性
There are several future directions for Pyridaben research. One direction is to develop new formulations of Pyridaben that are more effective against pests and less toxic to non-target organisms. Another direction is to study the environmental fate and transport of Pyridaben to better understand its impact on the environment. Additionally, research could focus on identifying the molecular mechanisms of Pyridaben resistance in pests to develop strategies to overcome resistance. Finally, research could focus on developing alternative pest control methods that are less toxic and more sustainable than Pyridaben.
Conclusion
In conclusion, Pyridaben is a widely used insecticide that has been extensively studied for its insecticidal properties. Pyridaben works by inhibiting the mitochondrial complex I, which leads to the death of the pest. Pyridaben has several advantages for use in lab experiments but also has limitations due to its toxicity to non-target organisms and the development of resistance in pests. There are several future directions for Pyridaben research, including the development of new formulations, the study of environmental fate and transport, the identification of resistance mechanisms, and the development of alternative pest control methods.
合成法
The synthesis of Pyridaben involves the reaction of 5-chloro-2-methoxyaniline with 4,6-dimethyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then treated with phosgene and a tertiary amine to form the desired urea product. The process is shown in the following equation:
科学的研究の応用
Pyridaben has been extensively studied for its insecticidal properties. It has been shown to be effective against various pests, including mites, whiteflies, and thrips. Pyridaben works by inhibiting the mitochondrial complex I, which leads to the disruption of oxidative phosphorylation and ultimately results in the death of the pest.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-9-6-10(2)17-14(7-9)19-15(20)18-12-8-11(16)4-5-13(12)21-3/h4-8H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAFTBJMHGDMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(hydroxymethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5883496.png)

![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5883503.png)
![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)



![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)
![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)

![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)
